

# "6-(p-Tolyl)nicotinic acid" fundamental properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-(p-Tolyl)nicotinic acid**

Cat. No.: **B1320803**

[Get Quote](#)

An In-Depth Technical Guide to **6-(p-Tolyl)nicotinic Acid**: Core Properties and Scientific Applications

## Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of **6-(p-Tolyl)nicotinic acid**, a substituted pyridine carboxylic acid derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, outlines a robust synthetic protocol, details analytical characterization methods, and explores its potential therapeutic applications based on the well-established bioactivity of the nicotinic acid scaffold.

## Introduction and Molecular Overview

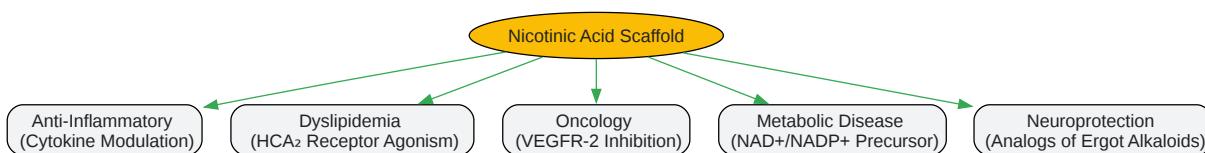
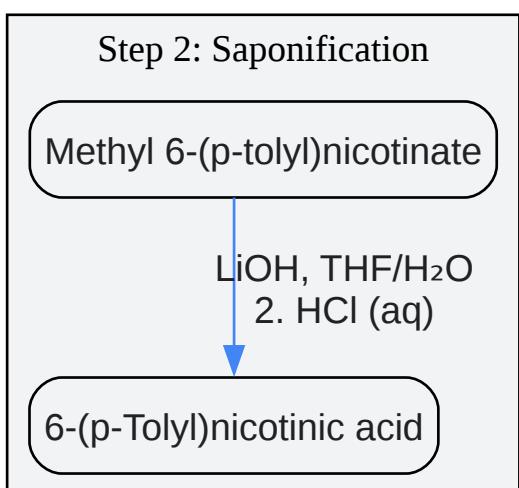
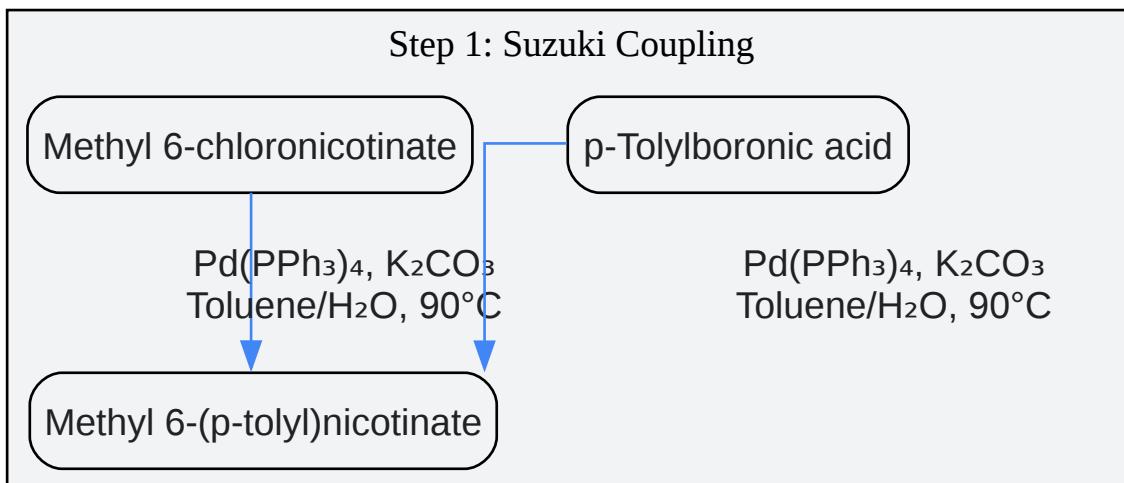
**6-(p-Tolyl)nicotinic acid** belongs to the class of aryl-substituted nicotinic acids. Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient and a well-established therapeutic agent for dyslipidemia.<sup>[1][2][3]</sup> Its derivatives are a cornerstone in medicinal chemistry, with research demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.<sup>[4][5]</sup>

The structure of **6-(p-Tolyl)nicotinic acid** incorporates a para-tolyl group at the 6-position of the pyridine ring. This substitution significantly increases the molecule's hydrophobicity compared to the parent nicotinic acid, a modification that can profoundly influence its pharmacokinetic profile, membrane permeability, and interaction with biological targets.

Understanding the core properties of this specific derivative is the first step toward unlocking its potential in modern drug discovery programs.

## Physicochemical and Structural Data

A precise understanding of a compound's physical properties is critical for its application in research and development, guiding decisions on formulation, dosage, and experimental design. The key properties of **6-(p-Tolyl)nicotinic acid** are summarized below.




| Property          | Data                                                                                   | Source |
|-------------------|----------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 6-(4-methylphenyl)pyridine-3-carboxylic acid                                           | -      |
| Synonyms          | 6-p-Tolyl-nicotinic acid                                                               | [6]    |
| CAS Number        | 39005-64-6                                                                             | [6]    |
| Molecular Formula | C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>                                        | [6]    |
| Molecular Weight  | 213.23 g/mol                                                                           | [6]    |
| Appearance        | White to off-white crystalline solid (Typical)                                         | -      |
| Solubility        | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | -      |

## Synthesis and Purification Protocol

While multiple routes to substituted nicotinic acids exist, a highly reliable and versatile method for synthesizing **6-(p-Tolyl)nicotinic acid** is the Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and excellent functional group tolerance. The causality behind this choice is its proven efficacy in creating carbon-carbon bonds between aromatic rings, which is the key transformation required.

## Synthetic Scheme: Suzuki-Miyaura Cross-Coupling

The reaction couples a halogenated nicotinic acid derivative (e.g., methyl 6-chloronicotinate) with p-tolylboronic acid, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-p-Tolyl-nicotinic acid [chemicalbook.com]
- To cite this document: BenchChem. ["6-(p-Tolyl)nicotinic acid" fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1320803#6-p-tolyl-nicotinic-acid-fundamental-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)